molecular formula C8H15N5 B15270586 N,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

N,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B15270586
M. Wt: 181.24 g/mol
InChI Key: KMABQJQTHRVOBZ-UHFFFAOYSA-N
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Description

N,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a triazolopyrimidine derivative characterized by methyl substitutions at the N, C5, and C7 positions of the fused bicyclic system. Triazolopyrimidines are widely studied for applications in medicinal chemistry, including kinase inhibition, antimicrobial activity, and metabolic enzyme targeting . The specific methyl substitutions in this compound may enhance its metabolic stability and solubility compared to bulkier substituents (e.g., aryl or halogen groups) commonly seen in related structures .

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

N,5,7-trimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C8H15N5/c1-5-4-6(2)13-8(10-5)11-7(9-3)12-13/h5-6H,4H2,1-3H3,(H2,9,10,11,12)

InChI Key

KMABQJQTHRVOBZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C(=NC(=N2)NC)N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with formamide in the presence of a catalyst such as acetic anhydride and pyridine, followed by cyclization to form the triazolopyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups such as halides are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Methyl vs. Aryl/Chloro: The trimethylated compound lacks the π-stacking or electrophilic properties of aryl/chloro analogs but exhibits improved solubility in polar solvents (e.g., DMSO or ethanol) .
  • Metabolic Stability : Methyl groups at N, C5, and C7 reduce susceptibility to oxidative metabolism, a limitation observed in compounds with aryl substituents .

Comparative Efficiency :

  • Trimethylation likely requires milder conditions than aryl amination (which needs Pd catalysts and high temperatures) .
  • Chlorination steps (e.g., POCl3) pose safety risks compared to direct alkylation or methylation .

Physicochemical and Spectral Properties

Key Data for this compound :

  • Molecular Formula : C7H13N5 (MW: 167.21 g/mol) .
  • 1H NMR: Expected signals: δ 1.2–1.5 (methyl groups), δ 3.5–4.0 (NH2), δ 6.3–7.0 (pyrimidine protons). Notably, methyl peaks may overlap with DMSO solvent signals .
  • HRMS : Predicted [M+H]+: 168.1245. Observed in analogs: 294.0571 (Compound 4) and 307.1045 (CF3-substituted analog) .

Comparison with Analogs :

  • Compound 4 (5-Methyl-7-phenyl) : HRMS m/z 294.0571 vs. theoretical 294.0575 .
  • Compound 8d (N7-benzyl) : 1H NMR shows benzyl protons at δ 7.2–7.6 and NH2 at δ 6.34 .
  • 5-Methyl-N-[4-(trifluoromethyl)phenyl] : LCMS (ESI) m/z 307.1045 .

Hypothesized Advantages of Trimethylated Compound :

  • Improved CNS penetration due to smaller substituents.
  • Reduced cytotoxicity compared to halogenated analogs .

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